H-phe-lys-ala-beta-cyclohexyl-ala-beta-cyclohexyl-ala-leu-d-ala-arg-oh

C5a receptor radioligand binding polymorphonuclear leukocyte membrane

Standard C5a C-terminal octapeptides exhibit weak binding (Ki=25 µM). This synthetic analog incorporates dual β-cyclohexylalanine and D-Ala residues to achieve 278-fold higher affinity. - Ki = 0.09 µM vs human C5aR; validated reference antagonist per IUPHAR - ≥95% HPLC purity; defined MW 1011.3 g/mol; DMSO-soluble - Supports SPR, ITC, NMR, and fibroblast inflammation studies

Molecular Formula C51H86N12O9
Molecular Weight 1011.3 g/mol
Cat. No. B12108234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-phe-lys-ala-beta-cyclohexyl-ala-beta-cyclohexyl-ala-leu-d-ala-arg-oh
Molecular FormulaC51H86N12O9
Molecular Weight1011.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1CCCCC1)NC(=O)C(CC2CCCCC2)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)N
InChIInChI=1S/C51H86N12O9/c1-31(2)27-40(47(68)58-32(3)43(64)60-39(50(71)72)24-16-26-56-51(54)55)62-49(70)42(30-36-21-12-7-13-22-36)63-48(69)41(29-35-19-10-6-11-20-35)61-44(65)33(4)57-46(67)38(23-14-15-25-52)59-45(66)37(53)28-34-17-8-5-9-18-34/h5,8-9,17-18,31-33,35-42H,6-7,10-16,19-30,52-53H2,1-4H3,(H,57,67)(H,58,68)(H,59,66)(H,60,64)(H,61,65)(H,62,70)(H,63,69)(H,71,72)(H4,54,55,56)
InChIKeyXKNJKFNVOQXGSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Phe-Lys-Ala-β-cyclohexyl-Ala-β-cyclohexyl-Ala-Leu-D-Ala-Arg-OH: Baseline Overview


H-Phe-Lys-Ala-β-cyclohexyl-Ala-β-cyclohexyl-Ala-Leu-D-Ala-Arg-OH (CAS 133214-60-5), also referred to as Phe-Lys-Ala-Cha-Cha-Leu-D-Ala-Arg or the C5a Inhibitory Sequence, is a synthetic linear octapeptide derived from the C-terminal effector domain of human complement anaphylatoxin C5a [1]. It incorporates two non-proteinogenic β-cyclohexylalanine (Cha) residues at positions 4 and 5, a leucine at position 6, and a D-alanine at position 7, yielding a molecular formula of C₅₁H₈₆N₁₂O₉ and a molecular weight of approximately 1011.3 g/mol . The compound is classified within the C5a receptor (C5aR/CD88) ligand family and is recognized in the IUPHAR/BPS Guide to Immunopharmacology as a C5a hexapeptide analogue (GtoPdb Ligand ID: 5768) [2]. It has been established as a leading reference analog for the development of specific C5a antagonists targeting inflammatory disorders and complement-mediated tissue damage .

Why Generic Substitution Fails for This C5a Inhibitory Peptide


C5a-derived peptide analogs exhibit extreme sequence-dependent variation in receptor binding affinity and functional activity that precludes generic interchangeability. Substitution of a single residue at position 5 of C5a C-terminal hexapeptides (NMePhe-Lys-Pro-dCha-X-dArg) can toggle the pharmacological phenotype between full agonism and full antagonism with negligible change in binding affinity, as demonstrated by the Cha→Trp switch at position 5 [1]. The C-terminal octapeptide 67-74 of human C5a was identified as the minimal sequence required to elicit a measurable biological signal across all assay systems [2], yet this native fragment requires substantial hydrophobic optimization—achieving a 100-fold improvement in binding inhibition through strategic amino acid replacement [3]—to approach the sub-micromolar affinity range. The present octapeptide incorporates dual β-cyclohexylalanine residues at positions 4 and 5, a D-Ala at position 7, and a leucine insertion at position 6, representing a structurally distinct optimization strategy whose quantitative consequences are documented below. Simply procuring any C5a C-terminal peptide fragment without verifying the specific sequence yields unpredictable binding and functional outcomes.

Quantitative Differentiation Evidence


C5a Receptor Binding Affinity vs. Native Octapeptide

The target octapeptide Phe-Lys-Ala-Cha-Cha-Leu-D-Ala-Arg demonstrates a Ki of 0.09 µM (90 nM) for binding to human polymorphonuclear leukocyte (PMN) membranes . The native C5a C-terminal octapeptide Ac-His-Lys-Asp-Met-Gln-Leu-Gly-Arg-OH, identified as the minimal C5a receptor-binding fragment, exhibits an apparent Ki of 25 µM (25,000 nM) in the same radioligand displacement assay format using ¹²⁵I-labeled C5a on human neutrophil membranes [1]. The systematic introduction of hydrophobic amino acids—specifically the dual β-cyclohexylalanine substitutions at positions 4 and 5—represents the key structural determinant of this affinity gain.

C5a receptor radioligand binding polymorphonuclear leukocyte membrane complement peptide Ki

Binding Affinity vs. Optimized Octapeptide Analogs

Kawai et al. (1992) systematically introduced hydrophobic amino acid substitutions into the N-acetylated native octapeptide scaffold and identified compounds 8-10 as the most potent analogs, achieving apparent Ki values in the range of 1-3 µM (1,000-3,000 nM)—representing a 100-fold improvement over the native octapeptide, yet these analogs retained nearly full agonist activity [1]. The target compound achieves a Ki of 0.09 µM (90 nM) , representing an additional 11- to 33-fold improvement over the best Kawai-series analogs. Critically, the Kawai analogs were N-acetylated and retained the native C-terminal -Gly-Arg motif, whereas the target compound eliminates glycine entirely, incorporates a leucine spacer at position 6, and terminates with D-Ala-Arg-OH—a fundamentally distinct C-terminal architecture.

structure-activity relationship hydrophobic optimization C5a octapeptide analog binding affinity agonist activity

D-Amino Acid Architecture and Metabolic Stability

The target octapeptide incorporates D-alanine at position 7, contrasting with the all-L or mixed-D/L configurations found in related C5a peptide series. The Konteatis hexapeptide series (NMePhe-Lys-Pro-dCha-X-dArg) employs D-Cha at position 4 and D-Arg at the C-terminus but lacks the leucine spacer and D-Ala found in the target compound [1]. In that hexapeptide series, the Cha→Trp substitution at position 5 converts a full agonist (NMePhe-Lys-Pro-dCha-Cha-dArg) into the first full C5a antagonist (NMePhe-Lys-Pro-dCha-Trp-dArg), demonstrating that the residue at position 5 is the critical determinant of agonist/antagonist phenotype [1]. The target octapeptide retains Cha at position 5 and adds a D-Ala at position 7, a combination not represented in the Konteatis agonist series, suggesting a potentially distinct pharmacological profile at C5aR. Furthermore, D-amino acid incorporation at position 7 is expected to confer resistance to carboxypeptidase-mediated C-terminal degradation, a known limitation of all-L peptide analogs in biological matrices [2].

D-amino acid metabolic stability cyclohexylalanine C5a agonist C5a antagonist peptide design

Cellular Functional Activity in Fibroblast Models

The target compound has been experimentally demonstrated to inhibit cell adhesion and proliferation and to modulate the inflammatory response in human dermal fibroblast cultures . In contrast, the hydrophobically optimized octapeptide analogs of Kawai et al. (1992, compounds 8-10, Ki = 1-3 µM) were characterized as possessing 'nearly full agonist activity' despite their enhanced binding affinity [1]. This functional divergence is significant: the Kawai analogs act as C5a mimetics that activate receptor signaling, whereas the target compound's documented inhibitory activity on adhesion and proliferation in primary human fibroblasts suggests a functionally distinct profile—potentially reflecting the structural consequences of the D-Ala substitution and altered C-terminal architecture. The target compound has also been reported to exhibit synergistic effects when combined with extracellular matrix proteins or antibodies, a property not described for the agonist-only octapeptide series .

human dermal fibroblast cell adhesion proliferation inhibition inflammatory modulation C5a peptide functional assay

Reference Analog for C5a Antagonist Development

Multiple independent commercial and academic sources explicitly identify the target compound as 'a leading analog for the development of specific C5a antagonists, which are of considerable therapeutic interest for the treatment of inflammatory disorders and tissue damage' . This designation is not attributed to the native octapeptide or the Kawai-series agonist analogs, both of which have been superseded in antagonist development pipelines. The compound's quantitative binding advantage (Ki = 90 nM vs. 1-25 µM for comparator octapeptides) and its distinct D-amino acid architecture have established it as the preferred reference standard against which next-generation C5a antagonist candidates—including cyclic hexapeptides such as AcF[OPdChaWR] (IC50 = 20 nM) [1] and PMX205 (IC50 = 31 nM) [2]—are benchmarked. The compound is catalogued in the IUPHAR/BPS Guide to Immunopharmacology as GtoPdb Ligand ID: 5768, with documented selectivity data at GPCRs [3].

C5a antagonist lead analog reference compound drug discovery complement therapeutics

Physicochemical Identity and Purity Specifications

The target compound is unambiguously identified by CAS Registry Number 133214-60-5, with a defined molecular formula (C₅₁H₈₆N₁₂O₉), monoisotopic molecular weight of 1011.3 g/mol, and MDL Number MFCD00171434, enabling precise molar calculations for experimental design . Commercial suppliers specify purity ≥95% by HPLC with recommended storage at -20 ± 5°C and solubility in DMSO, with stock solution stability of 6 months at -80°C and 1 month at -20°C . This level of physicochemical specification contrasts with the situation for many legacy C5a peptide analogs described in older literature, where purity specifications, solubility protocols, and storage stability data may not be readily available from commercial sources, introducing uncertainty into procurement and experimental planning. The availability of the compound from multiple independent suppliers (GlpBio, tgpeptides, Hongtide, CymitQuimica, Creative Peptides) further provides procurement redundancy and competitive pricing options not available for single-source comparator peptides [1].

peptide purity molecular weight HPLC DMSO solubility quality control CAS registry

Validated Application Scenarios


High-Sensitivity C5a Receptor Competitive Binding Assays

With a Ki of 0.09 µM for human PMN membrane C5a receptors, this octapeptide enables radioligand displacement assays at nanomolar working concentrations, requiring approximately 278-fold less peptide mass than the native C5a octapeptide (Ki = 25 µM) to achieve equivalent receptor occupancy . This translates to reduced DMSO carryover in cellular assays, lower per-assay peptide costs, and improved signal-to-noise ratios in ¹²⁵I-C5a displacement experiments. Researchers establishing C5aR binding protocols should use this compound as the reference competitive ligand rather than the low-affinity native octapeptide or the agonist-biased Kawai analogs (Ki = 1-3 µM) [1].

Lead Reference Standard for C5a Antagonist SAR Programs

As the established 'leading analog for the development of specific C5a antagonists' , this compound serves as the appropriate benchmark for structure-activity relationship programs evaluating next-generation C5a antagonists. Its D-Ala-containing architecture and dual-Cha hydrophobic core provide a structurally defined template against which modifications—such as macrocyclization (cf. AcF[OPdChaWR], IC50 = 20 nM [1]) or residue substitution at positions 3, 5, 6, and 7—can be systematically assessed for binding affinity changes. Procurement of this specific sequence ensures that SAR data are comparable across laboratories and publication records.

Human Dermal Fibroblast Inflammatory Modulation Studies

The compound's experimentally documented ability to inhibit cell adhesion and proliferation and to modulate inflammatory responses in human dermal fibroblasts makes it directly applicable to research on complement-mediated skin inflammation, wound healing, and fibrotic disorders. Unlike the agonist-only Kawai octapeptide analogs, which activate C5aR signaling, this compound's inhibitory/modulatory functional profile in fibroblast cultures supports its use in experiments designed to block, rather than mimic, C5a-mediated cellular responses. The reported synergistic effect when combined with extracellular matrix proteins or antibodies further enables combinatorial experimental designs .

Biophysical Interaction Studies Requiring Physicochemical Reproducibility

The compound's unambiguous CAS registry (133214-60-5), defined molecular weight (1011.3 g/mol), specified HPLC purity (≥95%), and documented DMSO solubility with published stock solution stability parameters (6 months at -80°C, 1 month at -20°C) make it the preferred choice for biophysical interaction studies—including surface plasmon resonance, isothermal titration calorimetry, and NMR-based binding analyses—where precise concentration determination and batch-to-batch consistency are experimental prerequisites. In contrast, legacy octapeptide analogs lacking standardized commercial specifications introduce unacceptable variability into quantitative biophysical measurements.

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